molecular formula C17H14ClNO3 B15001494 2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one

2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one

Cat. No.: B15001494
M. Wt: 315.7 g/mol
InChI Key: KDBATVNHYJHSPM-UHFFFAOYSA-N
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Description

2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one typically involves multiple steps, including the formation of the isoindolo[1,2-b][1,3]benzoxazin core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindolo[1,2-b][1,3]benzoxazin core through cyclization reactions involving appropriate precursors.

    Chlorination and Methylation: Introduction of the chloro and methyl groups using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-7-methoxy-10H-phenothiazine
  • 10-methyl-10H-phenothiazine
  • 2-chloro-10-(chloroacetyl)-10H-phenothiazine

Uniqueness

2-chloro-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

2-chloro-8-methoxy-10-methyl-4b,10-dihydroisoindolo[1,2-b][1,3]benzoxazin-12-one

InChI

InChI=1S/C17H14ClNO3/c1-9-13-8-11(21-2)4-6-15(13)22-17-12-5-3-10(18)7-14(12)16(20)19(9)17/h3-9,17H,1-2H3

InChI Key

KDBATVNHYJHSPM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)OC)OC3N1C(=O)C4=C3C=CC(=C4)Cl

Origin of Product

United States

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